JNJ-17203212 is a synthetic compound specifically designed as a transient receptor potential vanilloid 1 (TRPV1) antagonist. [, , , , , , , , , , , , ] TRPV1, often referred to as the "capsaicin receptor," is an ion channel found primarily on sensory neurons. [, , , , , , , , , ] Its activation leads to the sensation of pain and heat. [, , , ] JNJ-17203212 functions by binding to TRPV1 and preventing its activation by various stimuli, thereby inhibiting the downstream effects associated with TRPV1 activation. [, , , , , , , , , , , , ]
This compound has been extensively studied for its potential therapeutic applications in various conditions, including pain, cough, visceral hypersensitivity, and inflammation. [, , , , , , , , , , , , ]
Clinical Trials: Despite promising preclinical results, JNJ-17203212 has not progressed to large-scale clinical trials, possibly due to challenges like on-target-mediated hyperthermia observed with other TRPV1 antagonists. [] Future research should focus on addressing these challenges and exploring alternative delivery methods, such as intra-articular administration for localized effects. []
Understanding TRPV1 Subtypes: Emerging evidence suggests the existence of different TRPV1 receptor subtypes with distinct physiological roles. [] Future research should investigate whether JNJ-17203212 exhibits selectivity towards specific TRPV1 subtypes, potentially enabling more targeted therapeutic interventions with fewer side effects.
JNJ-17203212 is a selective antagonist of the transient receptor potential vanilloid 1 ion channel (TRPV1), which is implicated in various pain pathways and inflammatory responses. This compound has garnered attention for its potential therapeutic applications in managing pain, particularly in conditions related to cancer and other inflammatory diseases. It is classified as a small molecule drug that acts on the TRPV1 receptor, which is a critical target for analgesic therapies.
JNJ-17203212 was developed by Johnson & Johnson Pharmaceutical Research and Development. The compound has been studied extensively in preclinical and clinical settings to evaluate its efficacy and safety profile.
The synthesis of JNJ-17203212 involves multi-step organic synthesis techniques typically employed for the production of small molecule pharmaceuticals. While specific proprietary methods may not be publicly disclosed, the general approach includes:
The detailed synthetic route can vary depending on the specific chemical modifications required to optimize the pharmacological properties of JNJ-17203212. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly used to confirm the identity and purity of the synthesized compound.
JNJ-17203212 has a complex molecular structure characterized by specific functional groups that confer its activity as a TRPV1 antagonist. The precise molecular formula and structural details are typically provided in chemical databases or publications related to its pharmacological studies.
As an antagonist of TRPV1, JNJ-17203212 interacts specifically with the receptor to inhibit its activation by endogenous agonists such as capsaicin. The primary reaction mechanism involves:
The interactions can be studied using various biochemical assays, including radiolabeled ligand binding assays and electrophysiological recordings in cell-based systems expressing TRPV1.
The mechanism of action of JNJ-17203212 involves:
Studies have demonstrated that JNJ-17203212 exhibits an IC₅₀ value of approximately 38 nm for inhibiting capsaicin-induced responses in human embryonic kidney cells transfected with TRPV1, indicating its potency as an antagonist .
JNJ-17203212 has been utilized in various scientific studies focusing on:
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective, calcium-permeable cation channel expressed predominantly in sensory neurons. It functions as a polymodal cellular sensor, activated by noxious heat (>43°C), low pH (<5.9), and endogenous ligands (e.g., anandamide, 12-HETE), as well as exogenous compounds like capsaicin [3] [6]. Structurally, TRPV1 possesses six transmembrane domains with intracellular N- and C-termini containing ankyrin repeats, which facilitate protein-protein interactions and modulate channel sensitization [3] [6]. Under pathological conditions, TRPV1 expression and sensitivity are upregulated by inflammatory mediators (e.g., bradykinin, NGF), leading to peripheral and central sensitization. This exacerbates pain signaling in conditions such as inflammatory bowel disease (IBD), osteoarthritis (OA), and neuropathic pain [7] [10]. For example, in human OA synovium, TRPV1 immunoreactivity is significantly increased compared to healthy tissue, correlating with synovitis and mechanical hyperalgesia [5] [10].
Table 1: Key Physiological and Pathological Properties of TRPV1
Property | Physiological Role | Pathological Alteration |
---|---|---|
Activation Threshold | >43°C; pH <5.9 | Reduced to ~37°C in inflammation |
Endogenous Ligands | Anandamide, 12-HETE | Elevated 12-HETE in OA joints |
Tissue Distribution | Sensory neurons (C/Aδ-fibers), keratinocytes | Upregulated in OA synovium, IBD mucosa |
Sensitizing Mediators | Baseline phosphorylation | Enhanced by NGF, cytokines, prostaglandins |
TRPV1 antagonism represents a promising strategy for pain management by targeting the root cause of nociceptor sensitization rather than merely suppressing inflammation. In preclinical models:
Table 2: Preclinical Efficacy of JNJ-17203212 in Disease Models
Disease Model | Dose/Route | Key Outcome | Mechanistic Insight |
---|---|---|---|
TNBS-Induced Colitis | 30 mg/kg (oral) | ↓ VMR to CRD in chronic hypersensitivity | Blocked post-inflammatory sensitization |
MIA-Induced OA | 1 mg/50µL (intra-articular) | ↑ Weight-bearing symmetry; ↓ afferent firing | Normalized 12-HETE-TRPV1 signaling |
Acetic Acid Cystitis | 3 mg/kg (i.v.) | ↑ Micturition threshold volume by 123.8% | Suppressed stretch-evoked sensory reflexes |
JNJ-17203212 (chemical name: 4-[3-(Trifluoromethyl)-2-pyridinyl]-N-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinecarboxamide) is a competitive, reversible TRPV1 antagonist discovered to overcome limitations of early vanilloid receptor blockers. Its development by Johnson & Johnson was driven by the need for high selectivity and oral bioavailability [2] [4]. Key characteristics include:
Table 3: Pharmacological and Chemical Profile of JNJ-17203212
Parameter | Value | Experimental Context |
---|---|---|
Molecular Formula | C₁₇H₁₅F₆N₅O | Confirmed via HPLC (purity ≥99%) |
TRPV1 Affinity | pKi (human) = 7.3; pKi (rat) = 6.5 | Radioligand binding assays |
IC₅₀ (Capsaicin Block) | 65 nM (human); 102 nM (rat) | FLIPR assay in HEK293 cells |
Solubility | 100 mg/mL in DMSO | Pharmacokinetic studies |
JNJ-17203212 remains a pivotal tool compound for validating TRPV1 as a therapeutic target, though its clinical translation is limited by pharmacokinetic challenges (e.g., short half-life) [4] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0